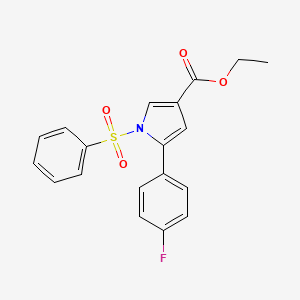

Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group, a phenylsulfonyl group, and an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Sulfonylation: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Análisis De Reacciones Químicas

Formation of Pyrrole Rings

Pyrrole rings can be formed through cyclization reactions of appropriate precursors, such as 3-aza-1,5-enynes, which undergo cycloisomerization to form pyrroles . Another approach involves the Paal-Knorr reaction, where amines react with 1,4-dicarbonyl compounds to form pyrroles.

Functionalization of Pyrroles

Once the pyrrole ring is formed, functionalization can be achieved through various reactions:

-

Sulfonylation : Pyrroles can be sulfonylated using sulfonyl chlorides in the presence of bases like triethylamine or DMAP (4-dimethylaminopyridine) .

-

Esterification : Ethyl ester groups can be introduced through esterification reactions of carboxylic acids.

Potential Chemical Reactions

Given the structure of Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate, several chemical reactions could be explored:

Hydrolysis of the Ester Group

The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction typically occurs in the presence of a base like sodium hydroxide.

Reduction of the Sulfonyl Group

The phenylsulfonyl group can be reduced to a sulfide or further to a thiol under appropriate conditions, such as using lithium aluminum hydride (LiAlH4).

Substitution Reactions

The fluorine on the phenyl ring could potentially undergo nucleophilic aromatic substitution under certain conditions, although this is less common due to the stability of the fluorine atom.

Data Tables for Related Compounds

While specific data for this compound is limited, related compounds provide useful insights:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

Research indicates that pyrrole derivatives, including ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate, exhibit significant anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that certain pyrrole derivatives can inhibit tubulin polymerization, a critical process for cancer cell division and growth. This inhibition leads to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies .

Proton Pump Inhibition:

The compound has been identified as a potential proton pump inhibitor (PPI), which is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The sulfonyl group in the structure enhances its ability to interact with proton pumps, thereby inhibiting acid secretion in the stomach .

Synthetic Applications

Synthesis of Sulfonylated Pyrroles:

this compound can be synthesized through various methods involving the reaction of pyrrole derivatives with sulfonyl chlorides. This synthesis is critical for producing other complex compounds used in pharmaceuticals and agrochemicals . The general procedure involves using solvents like dichloromethane and reagents such as potassium hydroxide to facilitate the reaction .

Yield Optimization:

Research has focused on optimizing the yield of this compound during synthesis. For example, methods have been developed to achieve yields up to 35% through careful manipulation of reaction conditions . Such advancements are essential for scaling up production for commercial applications.

Material Science

Polymer Development:

The unique chemical structure of this compound makes it suitable for developing advanced materials. Its properties can be tailored for use in polymers that require specific thermal and mechanical characteristics. The incorporation of such pyrrole derivatives into polymer matrices can enhance their performance in various applications, including coatings and composites.

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in electron transfer reactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

- Ethyl 5-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

- Ethyl 5-(4-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.

Actividad Biológica

Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (CAS No. 881673-55-8) is a synthetic organic compound belonging to the pyrrole family, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

- Introduction of the Fluorophenyl Group : Utilizes Friedel-Crafts acylation involving fluorobenzene derivatives.

- Sulfonylation : Introduced via a reaction with phenylsulfonyl chloride and a base.

- Esterification : Finalized by esterifying with ethanol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl and phenylsulfonyl groups may modulate enzyme or receptor activity, while the pyrrole ring can participate in electron transfer reactions, influencing various biochemical pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

- Cytotoxicity Assays : Compounds were tested against HepG-2 and EACC cell lines, showing promising results in inhibiting cell viability.

- Mechanistic Studies : Apoptotic effects were evaluated using caspase assays, indicating that these compounds can induce programmed cell death in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG-2 | TBD | Apoptosis induction |

| Pyrrole derivative X | EACC | TBD | Antioxidant activity |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that similar pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

In recent research, various pyrrole derivatives were synthesized and screened for biological activity:

- Cytotoxicity and Antioxidant Activity : A series of novel pyrroles were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited both anticancer and antioxidant activities, supporting their potential as therapeutic agents .

- Docking Studies : Computational docking studies were performed to predict the binding affinity of these compounds to target proteins involved in cancer progression, confirming their potential as leads for drug development .

Propiedades

IUPAC Name |

ethyl 1-(benzenesulfonyl)-5-(4-fluorophenyl)pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S/c1-2-25-19(22)15-12-18(14-8-10-16(20)11-9-14)21(13-15)26(23,24)17-6-4-3-5-7-17/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSKSIOCGXUTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601159070 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881673-55-8 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881673-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.